

# Fimasartan Demonstrates Non-Inferior Efficacy to Established Antihypertensives in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Fimasartan Potassium Trihydrate |           |
| Cat. No.:            | B8817937                        | Get Quote |

Fimasartan, a non-peptide angiotensin II receptor antagonist, has shown non-inferior efficacy in lowering blood pressure when compared to established antihypertensive drugs such as losartan, valsartan, and amlodipine in several head-to-head clinical trials.[1][2][3][4][5] These studies, conducted in patients with mild-to-moderate essential hypertension, provide a robust dataset for researchers and drug development professionals to evaluate the performance of fimasartan.

## **Comparative Efficacy in Blood Pressure Reduction**

Clinical trials have consistently demonstrated that fimasartan is as effective as other widely prescribed antihypertensives in reducing both systolic and diastolic blood pressure.

## Fimasartan vs. Losartan

A 12-week, randomized, double-blind, phase III clinical trial involving 506 adult Korean patients with mild-to-moderate hypertension found that fimasartan (60/120 mg) was non-inferior to losartan (50/100 mg) in reducing mean sitting diastolic blood pressure (siDBP).[1][2] At week 12, the fimasartan group showed a mean reduction in siDBP of -11.26 mmHg compared to -8.56 mmHg in the losartan group.[1] A post-hoc analysis suggested potential superiority of fimasartan over losartan in this study.[1][2] Another study with 179 patients also concluded that fimasartan provides a similar blood pressure-lowering effect to losartan.[6]



| Efficacy Endpoint                    | Fimasartan (60/120<br>mg) | Losartan (50/100<br>mg) | p-value |
|--------------------------------------|---------------------------|-------------------------|---------|
| Change in siDBP at<br>Week 12 (mmHg) | -11.26 (7.53)             | -8.56 (7.72)            | <0.0001 |
| Between-group<br>difference (mmHg)   | 2.70                      | 0.0002                  |         |

Data are presented as mean (standard deviation).[1]

#### Fimasartan vs. Valsartan

A study comparing fimasartan (120 mg) with valsartan (160 mg) in Korean patients with mild-to-moderate essential hypertension demonstrated superior efficacy of fimasartan in reducing sitting office systolic blood pressure (SiSBP) and diastolic blood pressure (SiDBP) after 6 weeks of treatment.[3][4][5] The fimasartan group also showed a significantly greater decrease in 24-hour mean ambulatory systolic and diastolic blood pressure.[3][4][5]

| Efficacy Endpoint                   | Fimasartan (120<br>mg) | Valsartan (160 mg) | p-value |
|-------------------------------------|------------------------|--------------------|---------|
| Change in SiSBP at<br>Week 6 (mmHg) | -16.26 (15.07)         | -12.81 (13.87)     | 0.0298  |
| Change in SiDBP at<br>Week 6 (mmHg) | -7.63 (9.67)           | -5.14 (8.52)       | 0.0211  |
| Change in 24-hr mean<br>ASBP (mmHg) | -15.22 (13.33)         | -9.45 (12.37)      | 0.0009  |
| Change in 24-hr mean<br>ADBP (mmHg) | -8.74 (7.55)           | -5.98 (7.85)       | 0.0140  |

Data are presented as mean  $\pm$  standard deviation.[4][5]

# Fimasartan vs. Amlodipine



In a study involving patients with essential hypertension who were unresponsive to fimasartan monotherapy, the combination of fimasartan (60 mg) and amlodipine (10 mg) resulted in a significantly greater reduction in SiSBP compared to fimasartan monotherapy after 8 weeks.[7] Another study comparing fimasartan and amlodipine therapy on carotid atherosclerotic plaque inflammation found that both drugs similarly reduced inflammation.[8]

| Efficacy Endpoint<br>(in non-responders<br>to Fimasartan<br>monotherapy) | Fimasartan (60 mg) | Fimasartan (60 mg)<br>/ Amlodipine (10<br>mg) | p-value |
|--------------------------------------------------------------------------|--------------------|-----------------------------------------------|---------|
| Change in SiSBP at<br>Week 8 (mmHg)                                      | -7.8 (13.3)        | -20.5 (14.6)                                  | <0.0001 |

Data are presented as mean (standard deviation).[7]

## Safety and Tolerability Profile

Across the comparative trials, fimasartan was found to be well-tolerated, with a safety profile comparable to that of established antihypertensives. The incidence of adverse drug reactions (ADRs) for fimasartan was not significantly different from losartan.[1][2] In the comparison with valsartan, the safety profiles were also comparable.[6] When combined with amlodipine, the combination therapy did not lead to an increase in adverse drug reactions compared to fimasartan monotherapy.[7]

## **Experimental Protocols**

The non-inferiority trials were typically designed as randomized, double-blind, multicenter, parallel-group studies.

## Fimasartan vs. Losartan (Phase III Trial)

• Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group, dose-escalation, non-inferiority clinical trial with an optional 12-week extension phase.[1][2] [9]



- Patient Population: Adult Korean patients (aged 18 to 70 years) with mild-to-moderate essential hypertension.[1][2][9]
- Randomization and Treatment: 506 patients were randomized to receive either fimasartan 60 mg or losartan 50 mg daily.[1][2] After 4 weeks, non-responders were up-titrated to fimasartan 120 mg or losartan 100 mg.
- Primary Endpoint: The primary endpoint was to demonstrate the non-inferiority of the change in mean sitting diastolic blood pressure (siDBP) from baseline to week 12 for fimasartan compared with losartan.[1][2]

#### Fimasartan vs. Valsartan

- Study Design: A 6-week, randomized, double-blind, parallel-group study.[4][5]
- Patient Population: Korean patients with mild-to-moderate essential hypertension.[3][4][5]
- Randomization and Treatment: After a 2-week placebo run-in, patients were randomized to receive initial standard doses of fimasartan (60 mg), valsartan (80 mg), or olmesartan (10 mg) for 2 weeks, followed by a forced up-titration to higher doses (fimasartan 120 mg, valsartan 160 mg, olmesartan 20 mg) for 4 weeks.[4][5]
- Primary Endpoint: Reduction of sitting office systolic BP (SiSBP) of fimasartan compared to valsartan after 6 weeks.[4][5]

## **Mechanism of Action and Signaling Pathway**

Fimasartan, like other angiotensin II receptor blockers (ARBs), selectively blocks the angiotensin II type 1 (AT1) receptor.[9][10][11][12] This prevents the binding of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[11][13] The blockade of the AT1 receptor also inhibits the release of aldosterone, which reduces sodium and water retention.[10][11]

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary signaling pathway targeted by fimasartan.





Click to download full resolution via product page

Caption: Simplified diagram of the RAAS and the point of action for Fimasartan.



## **Experimental Workflow of a Non-Inferiority Trial**

The following diagram illustrates a typical workflow for the non-inferiority trials discussed.





Click to download full resolution via product page

Caption: Generalized workflow of a non-inferiority clinical trial for Fimasartan.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Efficacy and tolerability of fimasartan, a new angiotensin receptor blocker, compared with losartan (50/100 mg): a 12-week, phase III, multicenter, prospective, randomized, double-blind, parallel-group, dose escalation clinical trial with an optional 12-week extension phase in adult Korean patients with mild-to-moderate hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Fimasartan versus Valsartan and Olmesartan on Office and Ambulatory Blood Pressure in Korean Patients with Mild-to-Moderate Essential Hypertension: A Randomized, Double-Blind, Active Control, Three-Parallel Group, Forced Titration, Multicenter, Phase IV Study (Fimasartan Achieving Systolic Blood Pressure Target (FAST) Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. Effect of Fimasartan versus Valsartan and Olmesartan on Office and Ambulatory Blood Pressure in Korean Patients with Mild-to-Moderate Essential Hypertension: A Randomized, Double-Blind, Active Control, Three-Parallel Group, Forced Titration, Multicenter, Phase IV Study (Fimasartan Achieving Systolic Blood Pressure Target (FAST) Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of fimasartan, a new angiotensin-receptor blocker, compared to losartan in mild-to-moderate hypertension | Zvartau | "Arterial'naya Gipertenziya" ("Arterial Hypertension") [htn.almazovcentre.ru]
- 7. A Randomized, Double-blind, Multicenter, Phase III Study to Evaluate the Efficacy and Safety of Fimasartan/Amlodipine Combined Therapy Versus Fimasartan Monotherapy in Patients With Essential Hypertension Unresponsive to Fimasartan Monotherapy PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Comparison of fimasartan and amlodipine therapy on carotid atherosclerotic plaque inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Angiotensin II Receptor Blockers (ARB) StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fimasartan Wikipedia [en.wikipedia.org]
- 12. Angiotensin II receptor blocker Wikipedia [en.wikipedia.org]
- 13. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- To cite this document: BenchChem. [Fimasartan Demonstrates Non-Inferior Efficacy to Established Antihypertensives in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8817937#non-inferiority-trials-of-fimasartan-compared-to-established-antihypertensives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com